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Compound of Interest

Compound Name: 3-Benzoyl-5-hydroxyflavone

Cat. No.: B15472913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. The information detailed herein is
essential for the structural confirmation, purity assessment, and further investigation of this
compound in research and development settings. This document collates available data on its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
alongside the experimental protocols for data acquisition.

Spectroscopic Data

The structural integrity of 3-Benzoyl-5-hydroxyflavone is established through a combination
of spectroscopic techniques. While a complete dataset comprising 'H NMR, 3C NMR, IR, and
Mass Spectrometry for this specific molecule is not available in a single source, this guide
compiles the verified data and provides context from closely related analogs where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Data:

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule. The reported *H NMR data for 3-Benzoyl-5-
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hydroxyflavone is presented in Table 1.

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

12.5 (s, 1H) singlet 5-OH

8.20-7.20 (m, 13H) multiplet Aromatic-H

13C NMR Data:

As of the latest literature search, specific 13C NMR data for 3-Benzoyl-5-hydroxyflavone has
not been reported. However, based on the known chemical shifts for the parent 5-
hydroxyflavone structure and related benzoylated flavonoids, theoretical predictions and
comparative analysis with similar structures can provide estimated chemical shifts.

Note: The absence of reported 13C NMR data highlights a gap in the complete spectroscopic
characterization of this molecule and presents an opportunity for further research.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Specific experimental IR data for 3-Benzoyl-5-hydroxyflavone is not currently available in the
reviewed literature. However, the expected characteristic absorption bands can be predicted
based on its chemical structure, which includes hydroxyl, carbonyl, and aromatic functionalities.

Expected IR Absorption Bands:
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Wavenumber (cm~?)

Functional Group

~3400 O-H (hydroxyl) stretching

~1650 C=0 (flavone C4-carbonyl) stretching
~1610 C=0 (benzoyl carbonyl) stretching
1600-1450 C=C (aromatic) stretching

~1250 C-O (ether) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The electron impact mass

spectrum of 3-Benzoyl-5-hydroxyflavone has been reported.

Mass Spectrometry Data:

miz Relative Intensity (%) Proposed Fragment
342 100 M]*

324 15 [M - H20]*

237 80 [M - CeHsCQO]*

105 95 [CsHsCOJ*

77 60 [CeHs]*

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented.

Synthesis of 3-Benzoyl-5-hydroxyflavone

The synthesis of 3-Benzoyl-5-hydroxyflavone is achieved through the acylation of 5-

hydroxyflavone. A typical procedure involves the following steps:
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o Preparation of the starting material: 5-hydroxyflavone is dissolved in a suitable aprotic
solvent, such as dry pyridine.

e Acylation: Benzoyl chloride is added dropwise to the solution of 5-hydroxyflavone at room
temperature with constant stirring.

e Reaction monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC).

e Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric
acid to precipitate the product.

« Purification: The crude product is filtered, washed with water, and purified by recrystallization
from a suitable solvent, such as ethanol, to yield pure 3-Benzoyl-5-hydroxyflavone.

NMR Spectroscopy

For the acquisition of NMR spectra of flavonoid compounds, the following general protocol is
typically followed:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

e 1H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.
Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).

e 13C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the
spectrum. Attached Proton Test (APT) or Distortionless Enhancement by Polarization
Transfer (DEPT) experiments can be performed to differentiate between CH, CHz, and CHs
groups.

Infrared (IR) Spectroscopy

A standard procedure for obtaining the IR spectrum of a solid flavonoid sample is as follows:
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o Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder
in an agate mortar.

» Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

» Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and
the spectrum is recorded over a typical range of 4000-400 cm~1.

Mass Spectrometry

The mass spectrum of 3-Benzoyl-5-hydroxyflavone was obtained using the following method:

lonization Method: Electron Impact (El) ionization was used.

Instrumentation: The analysis was performed on a double-focusing mass spectrometer.

Sample Introduction: The sample was introduced via a direct insertion probe.

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various
fragment ions, which are analyzed to confirm the structure.

Workflow and Logical Relationships

The process of spectroscopic analysis for a compound like 3-Benzoyl-5-hydroxyflavone
follows a logical workflow to ensure accurate structural elucidation and characterization.
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Caption: Workflow for the Synthesis and Spectroscopic Characterization of 3-Benzoyl-5-
hydroxyflavone.

» To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-Benzoyl-
5-hydroxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472913#3-benzoyl-5-hydroxyflavone-
spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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